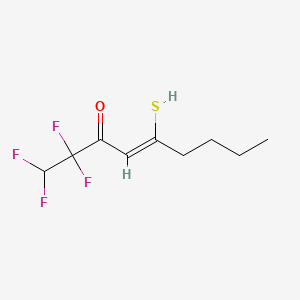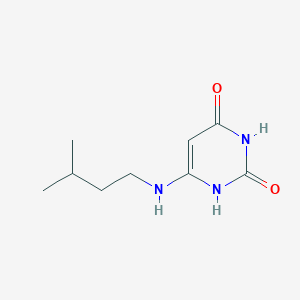
6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with isopentylamine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other compounds
Mécanisme D'action
The exact mechanism of action of 6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions may involve the inhibition of certain enzymes or the modulation of signaling pathways that regulate inflammation and other cellular processes .
Comparaison Avec Des Composés Similaires
6-(isopentylamino)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione: Known for its stability and potential use in high-energy materials.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which may offer advantages in certain applications over other similar compounds.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-(3-methylbutylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)3-4-10-7-5-8(13)12-9(14)11-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13,14) |
Clé InChI |
MALQURSGXLGIBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC1=CC(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



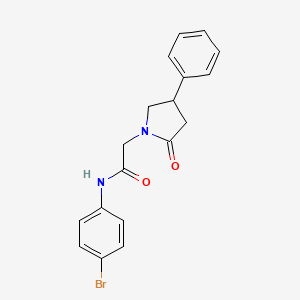
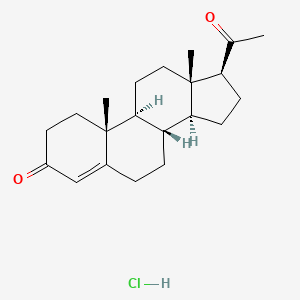
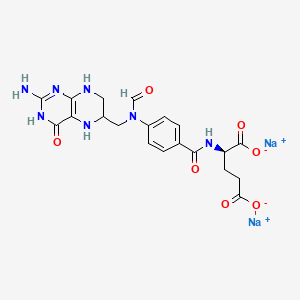
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
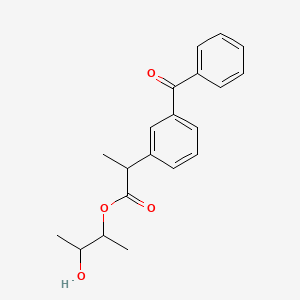
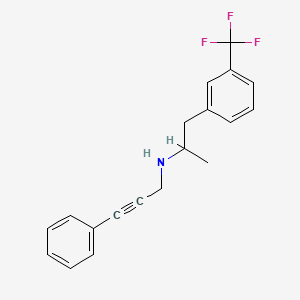
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)


![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
